molecular formula C17H17NO2 B2798111 Benzyl cinnamylcarbamate CAS No. 296777-64-5

Benzyl cinnamylcarbamate

Cat. No. B2798111
CAS RN: 296777-64-5
M. Wt: 267.328
InChI Key: SDPDNVRHOJHYMN-KPKJPENVSA-N
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Description

Benzyl cinnamylcarbamate, also known as 3-Phenyl-2-Propenoic Acid Phenylmethyl Ester, is a carboxylic ester with the molecular formula C17H17NO2 . It is a white or light yellow crystal with a fragrance similar to Peru balsam, Tolu balsam, benzoin, and storax . It is insoluble in water, ethylene glycol, and glycerin, but soluble in ethanol and other organic solvents . It is primarily used as a fragrance .


Molecular Structure Analysis

The linear molecular formula of Benzyl cinnamylcarbamate is C6H5CH=CHCOOCH2C6H5 . Due to the presence of a double bond in the molecule, it can exist in both cis and trans forms . Further structural analysis can be performed using techniques such as FTIR spectroscopy, 1H-NMR, 13C-NMR, and HRMS .


Physical And Chemical Properties Analysis

Benzyl cinnamylcarbamate is a white or light yellow crystal . It is insoluble in water, ethylene glycol, and glycerin, but soluble in ethanol and other organic solvents . More detailed physical and chemical properties can be analyzed using various techniques .

Scientific Research Applications

Biocatalysis in Synthesis

  • Novozym 40086 as a Novel Biocatalyst : A study by Sun and Tian (2018) in "RSC Advances" demonstrated the effectiveness of Novozym 40086, a commercial immobilized lipase, in synthesizing benzyl cinnamate through esterification. This process showed high efficiency and reusability, marking an advancement in the production of benzyl cinnamate for various applications (Sun & Tian, 2018).

Historical Medical Use

  • Benzyl Cinnamate in Treating Tuberculosis : Historically, benzyl cinnamate was used in the treatment of tuberculosis and other forms of chronic inflammation. This was reported by Jacobson (1936) in the "Archives of Ophthalmology", highlighting its diverse therapeutic potential (Jacobson, 1936).

Chemical Synthesis Methods

  • Novel Synthetic Method from Allyl Ethers : Research by Kim et al. (2000) in "Tetrahedron Letters" explored the conversion of various allyl ethers into N-allylcarbamates using chlorosulfonyl isocyanate, which is a key step in the synthesis of benzyl cinnamylcarbamate (Kim et al., 2000).

Optimization of Synthesis Process

  • Optimization by Response Surface Methodology : Zhang et al. (2016) in "Food Chemistry" developed an optimized enzymatic esterification process for synthesizing benzyl cinnamate. This study highlights significant advancements in increasing the efficiency and yield of the synthesis (Zhang et al., 2016).

Antibacterial Properties

  • Anti-bacterium Activity Study : A study by Li-si (2013) in the "Journal of Guangdong University of Petrochemical Technology" discussed the antibacterial properties of benzyl cinnamate, demonstrating its effectiveness against various microorganisms (Li-si, 2013).

Kinetic and Thermodynamic Analysis

  • Kinetic and Thermodynamic Investigation : Zhi et al. (2020) in "Current Catalysis" provided insights into the kinetics and thermodynamics of enzymatic synthesis of benzyl cinnamate, offering valuable information for process optimization (Zhi et al., 2020).

Future Directions

The future directions for Benzyl cinnamylcarbamate could involve further exploration of its synthesis, properties, and potential applications. It could be interesting to investigate its use in other fields, given its fragrance properties . Additionally, its potential biological activities could be explored further .

properties

IUPAC Name

benzyl N-[(E)-3-phenylprop-2-enyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(20-14-16-10-5-2-6-11-16)18-13-7-12-15-8-3-1-4-9-15/h1-12H,13-14H2,(H,18,19)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDPDNVRHOJHYMN-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl cinnamylcarbamate

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